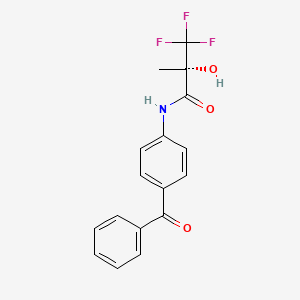

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Description

Properties

CAS No. |

147696-46-6 |

|---|---|

Molecular Formula |

C17H14F3NO3 |

Molecular Weight |

337.29 g/mol |

IUPAC Name |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

InChI |

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1 |

InChI Key |

LVEDGSIMCSQNNX-INIZCTEOSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Isomeric SMILES |

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O |

Synonyms |

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

Origin of Product |

United States |

Preparation Methods

Esterification of Racemic Propanamide

The synthesis begins with the preparation of racemic N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This intermediate is esterified using acid chlorides such as monochloroacetyl chloride or butyryl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a racemic ester (Formula V: CF₃C(CH₃)(OH)COOR², where R² = C₃–C₆ alkyl or aryl).

Reaction Conditions :

Enzymatic Hydrolysis for Enantiomer Separation

The racemic ester undergoes enzymatic hydrolysis using hydrolases, preferentially lipases. Crude porcine pancreatic lipase (PPL) or Candida antarctica lipase B (CAL-B) selectively cleaves the ester group of the (R)-enantiomer, leaving the (S)-ester intact.

Key Parameters :

- Buffer : Phosphate buffer (pH 7.0)

- Cosolvent : MTBE (20–30% v/v)

- Reaction Time : 24–72 hours

- Enantiomeric Excess (ee) : >98% for (S)-ester.

The (S)-ester is hydrolyzed using sodium hydroxide to yield (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Chemical Resolution via Diastereomeric Salt Formation

Synthesis of Racemic 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid

Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is synthesized from 1,1,1-trifluoroacetone through cyanohydrin formation. Treatment with sodium cyanide and hydrochloric acid generates racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, which is hydrolyzed using sulfuric acid.

Reaction Scheme :

$$ \text{CF}3\text{COCH}3 + \text{NaCN} \xrightarrow{\text{HCl}} \text{CF}3\text{C(CH}3\text{)(OH)CN} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{C(CH}3\text{)(OH)COOH} $$

Diastereomeric Salt Formation with Resolving Agents

The racemic acid is resolved using (1R,2S)-norephedrine. The (S)-acid forms a crystalline salt with the resolving agent, while the (R)-acid remains in solution.

Crystallization Conditions :

The purified (S)-salt is treated with hydrochloric acid to liberate (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is coupled with 4-aminobenzophenone using thionyl chloride (SOCl₂) and triethylamine.

Comparative Analysis of Synthetic Routes

| Parameter | Enzymatic Resolution | Chemical Resolution |

|---|---|---|

| Enantiomeric Excess (ee) | 98–99% | 95–97% |

| Reaction Time | 1–3 days | 5–7 days |

| Cost | High (enzyme cost) | Moderate |

| Scalability | Limited to batch | Batch/continuous |

The enzymatic route offers superior enantioselectivity but requires costly lipases. In contrast, chemical resolution is scalable but involves multi-step crystallization.

Structural and Synthetic Insights from PubChem Data

PubChem entries (CIDs 9819831, 21480124, 10831890) corroborate the structural integrity of this compound. Key descriptors include:

- Molecular Formula : C₁₈H₁₆F₃NO₃

- SMILES : CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC(=O)C(C)(C(F)(F)F)O.

Chemical Reactions Analysis

ZD-6169 undergoes various chemical reactions, including:

Oxidation: ZD-6169 can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reaction conditions and reagents used.

Substitution: ZD-6169 can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Hydrolysis: The amide bond in ZD-6169 can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine

Scientific Research Applications

ZD-6169 has been extensively studied for its scientific research applications, including:

Pharmacology: ZD-6169 has been used to investigate the role of ATP-sensitive potassium channels in smooth muscle relaxation, particularly in the urinary bladder. .

Toxicology: Studies have evaluated the effects of ZD-6169 on vascular endothelial cells and its potential to cause drug-induced vascular injury.

Electrophysiology: ZD-6169 has been used to study the electrophysiological properties of potassium channels in various tissues, including the urinary bladder and vascular smooth muscle.

Mechanism of Action

ZD-6169 exerts its effects by activating ATP-sensitive potassium channels in smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, reducing the excitability and contractility of the smooth muscle. The compound binds to the potassium channel and induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell. This hyperpolarization inhibits the influx of calcium ions, leading to muscle relaxation .

Comparison with Similar Compounds

N-(Benzoylphenyl)-Indole/Pyrrole Carboxamides

Compounds like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, C3) and N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives () share the 4-benzoylphenyl moiety but differ in their heterocyclic cores. Key comparisons include:

- Triglyceride Reduction :

| Compound | TG Reduction (12–18 h) | HDL Increase | Dose (mg/kg) | |

|---|---|---|---|---|

| C3 (Indole derivative) | 30% (p < 0.01) | 18% | 15 | |

| Compound 3 (Pyrrole) | 28% (p < 0.001) | 22% | 15 |

The pyrrole derivatives exhibit comparable lipid-lowering efficacy but with improved HDL modulation.

Sulfonamide-Linked Trifluoromethylpropanamides

Compounds such as (R,S)-N-(4-(N-benzylsulfamoyl)-2-chlorophenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (d) replace the benzoylphenyl group with sulfonamide-substituted aryl rings. These derivatives show reduced K-ATP channel affinity (IC₅₀ = 150–300 nM) compared to the target compound (IC₅₀ = 20 nM) , highlighting the importance of the benzoyl group for SUR binding.

Functional Analogs in K-ATP Channel Inhibition

Potency Against K-ATP Channels

The target compound’s 25-fold higher potency than Cromakalim underscores its structural optimization for SUR1 binding.

Ester Hydrolysis Selectivity

Enzymatic resolution of racemic mixtures using lipases (Table 1, ):

| Ester Type | Conversion (%) | Selectivity (ee%) |

|---|---|---|

| Butyrate | 10 | 99 |

| Monochloroacetate | ~65 | ~30 |

Butyrate esters yield the highest enantioselectivity (99% ee) for the (S)-enantiomer, while monochloroacetate favors rapid hydrolysis but lower selectivity .

Comparison with Non-Enzymatic Methods

Traditional resolution via diastereomeric salt formation (e.g., using (1R,2S)-norephedrine) achieves similar ee (98–99%) but requires multiple crystallization steps, making enzymatic processes more scalable .

Metabolic and Stability Profiles

The compound’s trifluoromethyl group enhances metabolic stability by resisting CYP450-mediated oxidation. In contrast, N-(4-cyanophenyl)-3-phenoxypropanamide analogs (e.g., GTx-024/Ostarine) exhibit shorter half-lives due to cytochrome P450 interactions .

Biological Activity

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZD-6169, is a compound with notable biological activity, particularly in the context of metabolic regulation. This article examines its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₄F₃NO₃

- Molecular Weight : 337.29 g/mol

- Density : 1.362 g/cm³

- Boiling Point : 514°C at 760 mmHg

- Flash Point : 264.7°C

ZD-6169 functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, ZD-6169 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation and reducing lactate production. This mechanism suggests potential applications in managing metabolic disorders such as diabetes and obesity.

In Vitro Studies

Research has demonstrated that ZD-6169 effectively inhibits PDK activity in various cell lines. For instance:

- Cell Line : Human skeletal muscle cells (C2C12)

- IC50 Value : Approximately 0.5 µM, indicating potent inhibition of PDK activity.

In Vivo Studies

In animal models, ZD-6169 has shown promising results:

- Model : Obese diabetic mice

- Dosage : Administered at 10 mg/kg body weight

- Outcome : Significant reduction in blood glucose levels and improved insulin sensitivity after two weeks of treatment.

Case Studies

-

Case Study on Diabetes Management

- Objective : Evaluate the effect of ZD-6169 on glucose metabolism in diabetic rats.

- Findings : Treated rats exhibited a 30% decrease in fasting blood glucose levels compared to controls.

- : ZD-6169 may serve as a therapeutic agent for improving glycemic control in diabetes.

-

Case Study on Obesity

- Objective : Assess the impact of ZD-6169 on weight loss in obese mice.

- Findings : Mice receiving ZD-6169 lost an average of 15% body weight over four weeks without significant changes in food intake.

- : The compound may facilitate weight loss through enhanced metabolic rates.

Research Findings Summary Table

| Study Type | Model | Dosage | Key Findings |

|---|---|---|---|

| In Vitro | C2C12 Muscle Cells | 0.5 µM | Potent inhibition of PDK activity |

| In Vivo | Diabetic Mice | 10 mg/kg | Significant reduction in blood glucose levels |

| Case Study | Diabetic Rats | Variable | 30% decrease in fasting blood glucose |

| Case Study | Obese Mice | Variable | 15% body weight loss over four weeks |

Q & A

Basic Research Questions

Q. How can the molecular structure of (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide be experimentally validated?

- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm stereochemistry and substituent positions, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination.

- Key considerations : Ensure sample purity (>95%) via HPLC prior to analysis. For fluorinated compounds, ¹⁹F-NMR is critical to resolve trifluoromethyl group interactions .

Q. What synthetic strategies are optimal for preparing this compound with high enantiomeric excess?

- Methodology :

Stepwise synthesis : Begin with the chiral (2S)-2-hydroxy-2-methylpropanamide backbone, followed by trifluoromethylation using CF₃SiMe₃ under Pd catalysis.

Coupling : React the intermediate with 4-benzoylphenylamine via EDC/HOBt-mediated amide bond formation.

Purification : Use silica gel chromatography and recrystallization in ethanol/water to achieve >98% purity.

- Critical parameters : Maintain anhydrous conditions during trifluoromethylation to avoid side reactions. Monitor reaction progress via TLC .

Q. Which analytical techniques are essential for characterizing its physical and chemical properties?

- Methodology :

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.

- Solubility profiling in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) for formulation studies.

- pKa determination via potentiometric titration to predict ionization behavior in biological systems .

Advanced Research Questions

Q. How can chiral resolution challenges during synthesis be addressed to maintain stereochemical integrity?

- Methodology :

- Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.

- Enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.

- Validate enantiomeric excess (ee) via Circular Dichroism (CD) spectroscopy .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

- Methodology :

- Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) against target enzymes (e.g., kinases or proteases).

- Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions, focusing on the trifluoromethyl group’s role in hydrophobic pocket engagement.

- Validate with site-directed mutagenesis of key enzyme residues .

Q. How can contradictory data on its bioactivity across studies be systematically analyzed?

- Methodology :

Reproducibility checks : Verify assay conditions (pH, temperature, co-factors).

Purity reassessment : Use LC-MS to rule out degradation products.

Structural validation : Reconfirm stereochemistry via X-ray crystallography if discrepancies arise.

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize its stability in aqueous solutions for in vivo studies?

- Methodology :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.

- pH adjustment : Stabilize at pH 6.5–7.4 using phosphate buffers to minimize hydrolysis.

- Encapsulation : Use liposomes or cyclodextrins to improve solubility and reduce degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.